N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide

Lipophilicity Thiophene regiochemistry ADME prediction

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide (CAS 2034344-51-7) is a synthetic small molecule (C18H19N3O3S2, MW 389.5 g/mol) featuring a pyrazole–thiophene ethylamine core linked to a phenylsulfonylpropanamide tail. It belongs to a chemotype that has been explored in the patent literature as a scaffold for sodium channel modulation, specifically PN3 (Nav1.8) inhibition.

Molecular Formula C18H19N3O3S2
Molecular Weight 389.49
CAS No. 2034344-51-7
Cat. No. B2999681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide
CAS2034344-51-7
Molecular FormulaC18H19N3O3S2
Molecular Weight389.49
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=CS2)N3C=CC=N3
InChIInChI=1S/C18H19N3O3S2/c22-18(9-13-26(23,24)15-6-2-1-3-7-15)19-14-16(17-8-4-12-25-17)21-11-5-10-20-21/h1-8,10-12,16H,9,13-14H2,(H,19,22)
InChIKeyIRIWONYMQPSMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide (CAS 2034344-51-7): Procurement-Relevant Physicochemical & Structural Profile


N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide (CAS 2034344-51-7) is a synthetic small molecule (C18H19N3O3S2, MW 389.5 g/mol) featuring a pyrazole–thiophene ethylamine core linked to a phenylsulfonylpropanamide tail [1]. It belongs to a chemotype that has been explored in the patent literature as a scaffold for sodium channel modulation, specifically PN3 (Nav1.8) inhibition [2]. The compound is supplied as a research-grade building block (typical purity ≥95%) and is distinct from its closest analogs in thiophene regiochemistry, pyrazole substitution pattern, and the length of the sulfonyl–amide linker [1].

Why N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide Cannot Be Replaced by Generic In-Class Analogs


Within the pyrazole–thiophene–sulfonylpropanamide series, even single-point structural variations produce measurable changes in lipophilicity (XLogP3), hydrogen-bonding capacity, and molecular weight that are known to alter membrane permeability, metabolic stability, and off-target binding profiles [1]. For instance, shifting the thiophene attachment from the 2- to the 3-position leaves the molecular weight unchanged (389.5 vs. 389.5 g/mol) but reduces XLogP3 from 1.8 to 1.7, while introducing 3,5-dimethyl substituents on the pyrazole increases both MW to 417.5 g/mol and XLogP3 to 2.5 [2]. Replacing the phenylsulfonylpropanamide group with a thiophene carboxamide eliminates the sulfonyl H-bond acceptor and cuts MW by 86.1 g/mol [3]. Such differences preclude assumption of equipotent biological behavior or interchangeable physicochemical performance in assays, formulations, or synthetic derivatizations [1][2][3].

Quantitative Differentiation Evidence for N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide Versus Closest Analogs


Thiophene Regiochemistry: 2-yl vs. 3-yl Attachment and Its Impact on Computed Lipophilicity

The target compound bears the thiophene at the 2-position, whereas its closest regioisomer (CAS 2034493-58-6) attaches at the 3-position. Despite identical molecular formula (C18H19N3O3S2), MW (389.5 g/mol), and H-bond donor/acceptor counts, the computed XLogP3-AA differs: 1.8 for the 2-yl isomer versus 1.7 for the 3-yl isomer [1][2]. This 0.1 log unit difference, while modest, reflects altered electron distribution and dipole orientation that can influence passive membrane permeability and binding-site complementarity in hydrophobic protein pockets [1][2].

Lipophilicity Thiophene regiochemistry ADME prediction

Pyrazole Substitution: Unsubstituted vs. 3,5-Dimethyl and the Effect on Molecular Weight and Lipophilicity

The target compound contains an unsubstituted 1H-pyrazole ring. The 3,5-dimethyl analog (CAS 2034373-51-6) incorporates two methyl groups on the pyrazole, increasing MW from 389.5 to 417.5 g/mol (ΔMW = +28.0 g/mol, +7.2%) and XLogP3-AA from 1.8 to 2.5 (ΔXLogP3 = +0.7) [1][2]. The higher MW of the dimethyl analog shifts it deeper into 'beyond rule-of-5' territory, while the target compound remains within the more favorable lead-like space (MW <400) [1][2].

Lead-likeness Pyrazole substitution Physicochemical property optimization

Sulfonyl–Amide Linker Length: Phenylsulfonylpropanamide vs. Thiophene Carboxamide

The target compound features a phenylsulfonylpropanamide moiety that contributes 5 H-bond acceptors and 8 rotatable bonds. The thiophene-3-carboxamide analog (CAS 2034269-31-1) replaces this with a smaller thiophene carboxamide, reducing H-bond acceptor count from 5 to 4, rotatable bonds from 8 to 5, and MW from 389.5 to 303.4 g/mol (ΔMW = −86.1 g/mol, −22.1%) [1][2]. The additional sulfonyl group in the target compound provides a strong H-bond acceptor motif that is absent in the carboxamide analog, potentially enabling key interactions with serine or threonine residues in biological targets [1][2].

Hydrogen bonding Linker flexibility Target engagement

Patent-Derived Pharmacophore Validation: Pyrazole–Amide Motif as a Privileged Sodium Channel Ligand Scaffold

The pyrazole–amide chemotype of the target compound directly maps onto the general formula disclosed in US Patent Application US20080064690A1, which claims pyrazole-amides and -sulfonamides as inhibitors of the PN3 (Nav1.8) sodium channel [1]. While the specific compound CAS 2034344-51-7 was not individually exemplified, its core scaffold aligns with the Markush structure wherein R₁ and R₃ may be hydrogen (unsubstituted pyrazole), and the phenylsulfonyl moiety matches the sulfonyl-linked aryl/heteroaryl substructure defined in the claims [1]. This patent context provides a plausible target hypothesis (Nav1.8 inhibition for neuropathic and inflammatory pain) that is absent for analogs lacking the pyrazole–amide–sulfonyl triad [1].

Sodium channel inhibition PN3/Nav1.8 Pain target

Recommended Application Scenarios for N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide Based on Quantitative Differentiation Evidence


Lead-Like Starting Point for Nav1.8-Focused Medicinal Chemistry Programs

With MW <400 (389.5 g/mol) and XLogP3 <2 (1.8), the compound sits within lead-like space while incorporating the pyrazole–amide–sulfonyl pharmacophore found in patented Nav1.8 inhibitors [1][2]. Procurement of this compound is recommended for labs initiating hit-to-lead campaigns targeting sodium channel-driven pain pathways, where the thiophene-2-yl attachment provides a slight lipophilicity advantage over the 3-yl isomer [1].

Structure–Activity Relationship (SAR) Probe for Thiophene Regiochemistry Studies

The compound serves as a defined 2-yl thiophene regioisomer for side-by-side comparator studies with the 3-yl analog (CAS 2034493-58-6). The computed ΔXLogP3 of 0.1 units and potential differences in π-stacking geometry make matched-pair analysis feasible for elucidating the role of thiophene orientation in target binding [1][2]. Simultaneous procurement of both isomers is advised to maximize SAR interpretability.

Fragment Merging or Growing Campaigns Requiring a Sulfonyl H-Bond Acceptor

The phenylsulfonylpropanamide linker provides an extra H-bond acceptor (total HBA = 5) and extended reach (8 rotatable bonds) relative to carboxamide analogs (HBA = 4, 5 rotatable bonds) [1][4]. This makes the compound a suitable core for fragment merging or 'grow' strategies where the sulfonyl oxygen is predicted to engage catalytic serine or threonine residues, as may be required in protease or kinase inhibitor design [1][4].

In Silico Library Design and Cheminformatics Benchmarking

The well-defined, unsubstituted pyrazole scaffold combined with the phenylsulfonylpropanamide linker provides a clean starting point for computational library enumeration. Its computed properties (MW 389.5, XLogP3 1.8, HBA 5, RotB 8) can serve as a reference baseline when evaluating the impact of introducing methyl, halogen, or other substituents on drug-likeness parameters [1][3]. Procurement of a small quantity for analytical validation of predicted properties is a cost-effective first step before committing to larger-scale analog synthesis.

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.